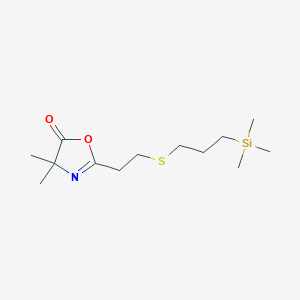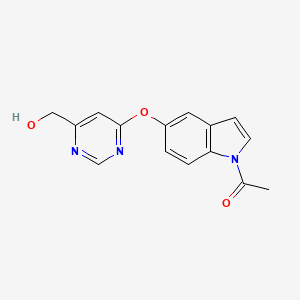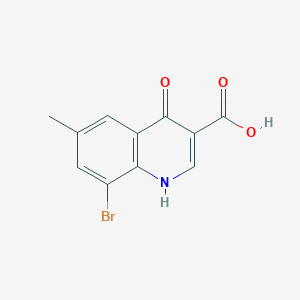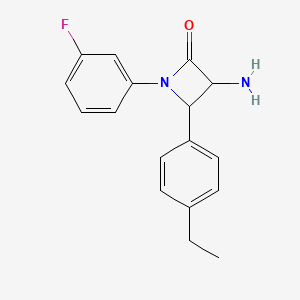![molecular formula C7H4BrClN4O B11842516 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[3,4-d]pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.
Introduction of bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) are employed to introduce the bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with ethanoyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling reactions: It can participate in coupling reactions with various partners (e.g., Suzuki coupling, Sonogashira coupling) to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H4BrClN4O |
|---|---|
Molecular Weight |
275.49 g/mol |
IUPAC Name |
1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone |
InChI |
InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3 |
InChI Key |
KYPSEMXPICJSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)

![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)



